molecular formula C5H8O5 B1206276 L-Arabinono-1,4-lactone CAS No. 51532-86-6

L-Arabinono-1,4-lactone

Cat. No. B1206276
CAS RN: 51532-86-6
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-YVZJFKFKSA-N
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Description

L-Arabinono-1,4-lactone is an arabinono-1,4-lactone, functionally related to L-arabinonic acid, and an enantiomer of D-arabinono-1,4-lactone . It is also known as L-arabino-1,4-lactone or L-arabonolactone.

properties

IUPAC Name

(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-YVZJFKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313501
Record name L-Arabinono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arabinono-1,4-lactone

CAS RN

51532-86-6
Record name L-Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51532-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arabino-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051532866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arabinono-1,4-lactone
Reactant of Route 2
L-Arabinono-1,4-lactone
Reactant of Route 3
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Reactant of Route 4
L-Arabinono-1,4-lactone
Reactant of Route 5
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Reactant of Route 6
L-Arabinono-1,4-lactone

Q & A

Q1: How does L-Arabinono-1,4-lactone interact with its target and what are the downstream effects?

A: L-Arabinono-1,4-lactone acts as a competitive inhibitor of α-L-arabinofuranosidases. [, ] These enzymes are responsible for the hydrolysis of α-L-arabinofuranosyl residues from various substrates like polysaccharides and glycoproteins. By binding to the active site of α-L-arabinofuranosidases, L-Arabinono-1,4-lactone prevents the enzyme from binding to its natural substrates, thus inhibiting their breakdown. [] This inhibition can impact various biological processes depending on the context, such as plant cell wall degradation or fungal metabolism.

Q2: What is known about the structural characteristics of L-Arabinono-1,4-lactone?

A2: While specific spectroscopic data is not provided in the provided research, we can deduce some structural information. As a lactone, L-Arabinono-1,4-lactone is a cyclic ester formed by intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule. Its name indicates a five-membered ring structure (furanose form) derived from L-arabinose.

Q3: Are there any studies comparing L-Arabinono-1,4-lactone's inhibitory activity to other related compounds?

A: Research indicates that L-Arabinono-1,4-lactone does not inhibit α-L-arabinopyranosidases, enzymes that specifically hydrolyze α-L-arabinopyranosyl residues. [] This difference in activity highlights the importance of the arabinose ring structure (furanose vs. pyranose) in determining enzyme specificity and inhibitor binding.

Q4: Can you elaborate on the research context where L-Arabinono-1,4-lactone has been studied?

A: The research primarily focuses on understanding the enzymatic mechanisms of carbohydrate-active enzymes, specifically glycosidases. L-Arabinono-1,4-lactone serves as a valuable tool for investigating the activity and specificity of α-L-arabinofuranosidases. [, ] Understanding these enzymes is crucial in various fields such as:

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